molecular formula C14H19NO4S B11675361 ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11675361
M. Wt: 297.37 g/mol
InChI Key: OVJROZBSCRSJQK-UHFFFAOYSA-N
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Description

Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.

Industrial Production Methods

Industrial production of thiophene derivatives often employs large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its propoxycarbonyl and amino groups make it a versatile intermediate for further chemical modifications .

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Biological Activity

Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antitumor effects, mechanisms of action, and structure-activity relationships.

Structure and Properties

The compound features a cyclopenta[b]thiophene core, which is known for its unique electronic properties and ability to interact with various biological targets. The molecular formula is C13H15NO4SC_{13}H_{15}NO_4S with a molecular weight of approximately 285.33 g/mol. The structure allows for diverse interactions with biological macromolecules, contributing to its pharmacological potential.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against breast cancer cells. In vitro evaluations demonstrated that this compound exhibited significant cytotoxicity with an IC50_{50} value ranging from 23.2 to 49.9 μM depending on the cell line and treatment duration .

Table 1: Antitumor Activity of this compound

Cell LineIC50_{50} (μM)Mechanism
MCF-723.2Apoptosis induction
HeLa35.0Cell cycle arrest
A54949.9Necrosis

The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:

  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound leads to an increase in G2/M phase cell cycle arrest and subsequent apoptosis in MCF-7 cells .
  • Cell Cycle Interference : The compound's interaction with cellular machinery disrupts normal cell cycle progression, leading to enhanced apoptosis rates.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of the compound. Variations in substituents on the cyclopenta[b]thiophene ring significantly affect its potency:

  • Substituent Variability : Modifications to the propoxycarbonyl group have shown to enhance activity against specific cancer cell lines.
  • Core Structure Importance : The cyclopenta[b]thiophene scaffold plays a pivotal role in binding interactions with target proteins involved in cancer progression.

Case Studies and Research Findings

Several research studies have explored the biological implications of this compound:

  • Study on Breast Cancer : A study published in Molecules demonstrated that derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene showed promising antitumor activity, suggesting that structural analogs may share similar properties .
  • Evaluation Against Mycobacterium tuberculosis : Other derivatives were evaluated for their efficacy against Mtb H37Rv, indicating potential use in anti-tuberculosis therapies .

Properties

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

ethyl 2-(propoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C14H19NO4S/c1-3-8-19-14(17)15-12-11(13(16)18-4-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H,15,17)

InChI Key

OVJROZBSCRSJQK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OCC

Origin of Product

United States

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